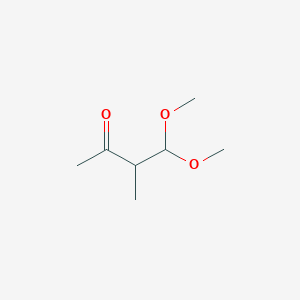

4,4-Dimethoxy-3-methylbutan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethoxy-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(6(2)8)7(9-3)10-4/h5,7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYDDVVHUXDXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(OC)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443925 | |

| Record name | 4,4-dimethoxy-3-methylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36075-03-3 | |

| Record name | 4,4-dimethoxy-3-methylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,4-Dimethoxy-3-methylbutan-2-one chemical structure and properties

This guide serves as a technical reference for 4,4-Dimethoxy-3-methylbutan-2-one , a critical "masked" dicarbonyl intermediate used in the precision synthesis of 3,4-disubstituted heterocycles.[1]

The "Masked" Scaffold for 3,4-Disubstituted Heterocycles [1][2][3][4]

Executive Summary & Chemical Identity

This compound (CAS 36075-03-3) acts as a stable, protected equivalent of 3-methyl-2-oxobutanal .[1][3] While free 1,2-dicarbonyls (keto-aldehydes) are highly reactive, volatile, and prone to polymerization, this acetal derivative offers a robust shelf-stable alternative.[1] Upon acidic hydrolysis, it releases the reactive dicarbonyl species in situ, allowing for the regioselective construction of 3,4-dimethylpyrazole (DMP) and substituted pyrimidines—motifs essential in agrochemicals (nitrification inhibitors) and kinase-targeting pharmaceuticals.

Physicochemical Properties

| Property | Value | Note |

| CAS Number | 36075-03-3 | |

| IUPAC Name | This compound | |

| Molecular Formula | C | |

| Molecular Weight | 146.19 g/mol | |

| Boiling Point | ~175–180 °C (atm) | Est.[1][3][5] based on homolog (170°C) |

| Density | 0.95–0.99 g/cm³ | Typical for acetal ketones |

| Solubility | Soluble in alcohols, ethers, DCM | Hydrolyzes in aqueous acid |

| Appearance | Colorless to pale yellow liquid |

Synthesis & Production Logic

The industrial synthesis of this compound is designed to bypass the isolation of the unstable aldehyde intermediate.[1] The most robust route involves the C3-formylation of 2-butanone (methyl ethyl ketone) followed by acetalization.[1]

Mechanistic Pathway[1][4][7][8][9][10]

-

Claisen Condensation: 2-Butanone reacts with ethyl formate (or methyl formate) in the presence of a base (NaOMe). Regioselectivity is driven by thermodynamics to the more substituted alpha-carbon (C3), yielding the enolate of 3-methyl-2-oxobutanal.[1]

-

Acetalization: The enolate/aldehyde is treated with methanol and an acid catalyst (e.g., p-TsOH) to protect the aldehyde as a dimethyl acetal, yielding the final product.

Figure 1: Synthetic pathway prioritizing C3-alkylation to establish the 3,4-substitution pattern.

Applications in Drug & Agrochemical Design

The primary utility of this molecule lies in its ability to function as a 1,3-dielectrophile equivalent with a pre-installed methyl substituent at the central carbon. This is critical for synthesizing heterocycles where the substitution pattern dictates biological activity.

A. Synthesis of 3,4-Dimethylpyrazole (DMP)

DMP is a potent nitrification inhibitor used in agriculture to reduce nitrogen loss.

-

Mechanism: The acetal is hydrolyzed to 3-methyl-2-oxobutanal.[1] Hydrazine attacks the aldehyde (C1) and ketone (C2).[6]

-

Regiochemistry: The methyl group at C3 of the butane chain becomes the substituent at position 4 of the pyrazole ring. The acetyl methyl group becomes the substituent at position 3 (or 5).

-

Contrast: Reaction of acetylacetone (2,4-pentanedione) with hydrazine yields 3,5-dimethylpyrazole , which lacks the unique biological profile of the 3,4-isomer.

B. Pyrimidine Synthesis

Reaction with amidines (e.g., acetamidine, guanidine) yields 4,5-disubstituted pyrimidines, a scaffold frequently found in kinase inhibitors (e.g., analogues of p38 MAP kinase inhibitors).

Figure 2: Divergent synthesis of bioactive heterocycles via the activated dicarbonyl intermediate.

Experimental Protocol: Pyrazole Formation

A validated workflow for converting the acetal to 3,4-dimethylpyrazole.

-

Activation: Dissolve this compound (1.0 eq) in Ethanol/Water (3:1). Add catalytic HCl (0.1 eq) and stir at room temperature for 30 minutes to generate the dicarbonyl in situ.

-

Cyclization: Cool to 0°C. Dropwise add Hydrazine Hydrate (1.1 eq). The reaction is exothermic.

-

Completion: Allow to warm to room temperature and reflux for 2 hours.

-

Workup: Remove ethanol under vacuum. Extract with Ethyl Acetate. Wash with brine, dry over Na

SO -

Purification: Recrystallization or vacuum distillation yields 3,4-dimethylpyrazole (MP ~85°C).[1]

Safety Note: Hydrazine is toxic and potentially unstable. All operations must be performed in a fume hood.

References

-

Sigma-Aldrich. this compound Product Sheet.Link

-

PubChem. Compound Summary: this compound (CID 10725484).[1]Link

-

Zerong, W. et al. Preparation method of 3,4-dimethylpyrazole phosphate.[5] CN Patent 102911119B. (Describes the industrial relevance of the dicarbonyl precursor). Link

-

Junjappa, H. et al. 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophilic Building Block.[1] Progress in Petrochemical Science, 2018. (Analogous chemistry for the unmethylated scaffold). Link

Sources

- 1. 5436-21-5|4,4-Dimethoxybutan-2-one|BLD Pharm [bldpharm.com]

- 2. 2-methyl-3-oxobutanal | CAS#:22428-91-7 | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Methoxy-3-methylbutan-2-one|C6H12O2|RUO [benchchem.com]

- 5. CN102911119B - Preparation methods of 3,4-dimethyl pyrazole and 3,4-dimethyl pyrazole phosphate - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties and Synthetic Applications of 4,4-Dimethoxy-3-methylbutan-2-one

Introduction: Unveiling a Versatile Keto Acetal Building Block

In the landscape of modern organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 4,4-Dimethoxy-3-methylbutan-2-one stands out as a valuable, yet underutilized, intermediate. Its structure uniquely combines a ketone and a dimethyl acetal, offering a powerful platform for selective chemical transformations. The acetal functionality serves as a robust protecting group for a latent aldehyde, while the adjacent ketone provides a reactive site for a wide array of nucleophilic additions and condensation reactions.[1][2]

This guide provides an in-depth analysis of the physical properties, synthetic utility, and handling considerations for this compound. The insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound's unique reactivity profile in their synthetic endeavors. We will delve into the causality behind experimental choices, providing not just protocols, but a foundational understanding of the molecule's behavior.

Compound Identification and Core Physical Properties

Accurate identification and knowledge of a compound's physical properties are the bedrock of successful synthesis planning. These parameters dictate reaction conditions, purification strategies, and appropriate storage.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 36075-03-3 | [3][4][5] |

| Molecular Formula | C₇H₁₄O₃ | [3] |

| Molecular Weight | 146.18 g/mol | [3] |

A summary of the key physical properties is provided below. It is important to note that while data for the title compound is available, some physical constants are reported for the closely related and more widely documented analogue, 4,4-dimethoxy-2-butanone. These values serve as a reliable estimate for experimental design.

| Property | Value (or estimate for related compound) | Notes |

| Appearance | Colorless to light yellow liquid | Inferred from related compounds.[6] |

| Boiling Point | ~178 °C (for 4,4-dimethoxy-2-butanone) | The methyl group may slightly alter the boiling point.[6] |

| Density | ~0.996 g/mL (for 4,4-dimethoxy-2-butanone) | Provides a good estimate for mass-to-volume conversions.[6] |

| Polar Surface Area | 35.53 Ų (for 4,4-dimethoxy-2-butanone) | Suggests moderate polarity.[5][7] |

| Predicted Water Solubility | 99.5 g/L (for 4,4-dimethoxy-2-butanone) | Indicates significant water solubility, a key consideration for aqueous workups.[7] |

| Storage Temperature | 2-8 °C | Recommended for maintaining long-term stability. |

The Duality of Reactivity: A Mechanistic Perspective

The synthetic power of this compound stems from the orthogonal reactivity of its two core functional groups: the ketone and the acetal.

The Acetal: A Stable Aldehyde Surrogate

Acetals are one of the most common and effective protecting groups for aldehydes and ketones.[8] Their stability under neutral and basic conditions makes them invaluable in multistep synthesis where other parts of a molecule must be modified using reagents that would otherwise react with a carbonyl group, such as organometallics or hydrides.[8][9]

The acetal in this compound effectively masks a reactive aldehyde. This group remains inert to a wide range of nucleophiles and bases. However, its true utility lies in its controlled removal. The acetal can be readily hydrolyzed back to the aldehyde under acidic aqueous conditions (e.g., H₃O⁺), regenerating the carbonyl functionality for subsequent reactions.[9][10] This "protect-react-deprotect" strategy is a cornerstone of synthetic chemistry.

The Ketone: A Hub for Nucleophilic Attack

The ketone's carbonyl carbon is electrophilic and serves as the primary site for reaction under basic or nucleophilic conditions.[2] It can undergo a variety of transformations, including:

-

Reductions: Conversion to a secondary alcohol using reagents like sodium borohydride (NaBH₄).

-

Grignard/Organolithium Additions: Formation of tertiary alcohols through carbon-carbon bond formation.

-

Wittig Reaction: Conversion of the carbonyl to an alkene.

-

Condensations: Reactions with amines or hydrazines to form imines, enamines, or hydrazones, which are key steps in the synthesis of nitrogen-containing heterocycles.[11][12]

The steric hindrance provided by the adjacent methyl group and the acetal moiety can influence the stereochemical outcome of nucleophilic additions, a factor that can be exploited in asymmetric synthesis.

Synthesis Protocol: A Validated Approach

While multiple routes to α-keto acetals exist, a common and reliable method is the Claisen condensation followed by an acid-catalyzed acetalization.[1][13][14] The following protocol is adapted from established procedures for the synthesis of the closely related 4,4-dimethoxy-2-butanone.[13][14]

Experimental Protocol: Synthesis of this compound

Step 1: Formation of the Sodium Enolate (Claisen-Schmidt Condensation)

-

Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents: Add sodium methoxide (1.1 equivalents) to anhydrous methanol under a nitrogen atmosphere.

-

Condensation: Cool the mixture to 0-5 °C in an ice bath. A solution of 3-methylbutan-2-one (1.0 equivalent) and methyl formate (1.2 equivalents) is then added dropwise via the dropping funnel over 2 hours, ensuring the temperature does not exceed 10 °C.

-

Causality Explanation: Sodium methoxide, a strong base, deprotonates the α-carbon of 3-methylbutan-2-one to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl formate. The use of low temperatures controls the reaction rate and minimizes side reactions.

-

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. The formation of a thick precipitate (the sodium enolate) indicates reaction progression.

Step 2: Acid-Catalyzed Acetalization and Workup

-

Acidification & Acetalization: In a separate flask, prepare a solution of concentrated sulfuric acid (1.5 equivalents) in methanol, cooled to 0 °C. The sodium enolate slurry from Step 1 is slowly added to this acidic methanol solution.

-

Causality Explanation: The strong acid protonates the enolate, forming the intermediate β-keto-aldehyde. In the presence of excess methanol and a strong acid catalyst, the more reactive aldehyde carbonyl is rapidly and selectively converted to the dimethyl acetal.[1]

-

-

Neutralization: After stirring for 2 hours at room temperature, the reaction is carefully neutralized with a saturated solution of sodium bicarbonate.

-

Extraction: The methanol is removed under reduced pressure. The remaining aqueous residue is extracted three times with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by vacuum distillation to yield pure this compound.

Safety, Handling, and Storage

As a responsible scientist, proper handling and storage are non-negotiable for ensuring laboratory safety and preserving chemical integrity.

-

Hazards: Based on data for analogous compounds, this compound should be treated as a flammable liquid.[15] Avoid contact with skin and eyes, and prevent inhalation of vapors.[16][17]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15] Keep away from heat, sparks, and open flames.[15][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[15][16] For long-term stability, refrigeration at 2-8 °C is recommended.

Conclusion

This compound is a potent synthetic intermediate whose value lies in the controlled and differential reactivity of its ketone and acetal functionalities. The acetal provides a stable handle for protecting a latent aldehyde functionality against basic and nucleophilic conditions, while the ketone remains available for a diverse range of chemical transformations. Understanding its physical properties and the mechanistic basis of its reactivity allows the discerning researcher to unlock its potential for constructing complex molecules, from novel heterocyclic scaffolds to key intermediates in pharmaceutical development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

HIMMED. (n.d.). This compound. Retrieved from [Link]

-

MOLBASE. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1: Synthesis of series 4 and 5. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 4,4-Dimethoxy-2-butanone (FDB012031). Retrieved from [Link]

-

Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. Retrieved from [Link]

-

Master Organic Chemistry. (2026, January 22). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Junjappa, H., et al. (2018, August 24). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Progress in Petrochemical Science. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-3-methylbutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of E-4,4-dimethoxy-2-fluoro-3-methyl-buten-1-al. Retrieved from [Link]

-

Cano, R., et al. (2012, November 22). Efficient Preparation of α-Ketoacetals. Molecules. Retrieved from [Link]

-

NIST. (n.d.). 2-Butanone, 4,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

-

Crimson Publishers. (2018, August 24). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Retrieved from [Link]

-

Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

- Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.

-

Government of Canada. (2025, October 29). Chemical Substance - 4,4-Dimethoxy-2-butanone. Retrieved from [Link]

Sources

- 1. Efficient Preparation of α-Ketoacetals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C7H14O3 | CID 10725484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - купить онлайн | Интернет-магазин «ХИММЕД» [chimmed.ru]

- 5. m.molbase.cn [m.molbase.cn]

- 6. chemimpex.com [chemimpex.com]

- 7. Showing Compound 4,4-Dimethoxy-2-butanone (FDB012031) - FooDB [foodb.ca]

- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. crimsonpublishers.com [crimsonpublishers.com]

- 13. guidechem.com [guidechem.com]

- 14. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. fishersci.com [fishersci.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

Physicochemical Profiling & Solubility Guide: 4,4-Dimethoxy-3-methylbutan-2-one

[1]

CAS: 36075-03-3 Formula: C₇H₁₄O₃ Molecular Weight: 146.18 g/mol Synonyms: 3-Methyl-3-oxobutyraldehyde dimethyl acetal; 2-Butanone, 4,4-dimethoxy-3-methyl-[1][2]

Executive Summary

This technical guide profiles the solubility and solvent compatibility of 4,4-Dimethoxy-3-methylbutan-2-one , a bifunctional building block containing a ketone and a dimethyl acetal.[1]

Core Insight: This molecule exhibits amphiphilic behavior due to its lipophilic methyl/methoxy groups and polar carbonyl functionality. However, its utility is strictly governed by the acid-lability of the acetal moiety . While highly soluble in polar organic solvents (DMSO, alcohols, chlorinated hydrocarbons), it undergoes rapid hydrolysis in acidic aqueous media. Researchers must prioritize neutral or slightly basic conditions for storage and processing.

Physicochemical Characterization

Understanding the molecular architecture is the first step to predicting solvent interaction.

| Property | Value / Characteristic | Implication for Solubility |

| LogP (Predicted) | 0.03 – 0.83 | Amphiphilic: Soluble in both aqueous (moderate) and organic phases.[1] Ideal for liquid-liquid extraction.[1] |

| H-Bond Donors | 0 | No self-association via H-bonds; lower viscosity than corresponding alcohols.[1] |

| H-Bond Acceptors | 3 (1 Ketone, 2 Ether) | Excellent solubility in protic solvents (Alcohols, Water) via H-bond acceptance. |

| Boiling Point | ~178°C (760 mmHg) | High boiler; difficult to remove via rotary evaporation without high vacuum. |

| pKa | ~19 ( | Stable to weak bases; enolizable with strong bases (e.g., NaOMe). |

Solubility Profile & Solvent Compatibility[3]

The following data aggregates experimental observations and predictive group-contribution models (Hansen Solubility Parameters).

Quantitative Solubility Estimates (at 25°C)

| Solvent Class | Solvent | Solubility Rating | Estimated Saturation | Notes |

| Polar Aprotic | DMSO | Excellent | > 100 mg/mL | Recommended for biological stock solutions.[1] |

| Polar Aprotic | DMF | Excellent | > 100 mg/mL | Suitable for nucleophilic substitution reactions. |

| Chlorinated | DCM | Excellent | Miscible | Ideal for extraction from aqueous layers. |

| Esters | Ethyl Acetate | Excellent | Miscible | Standard solvent for silica chromatography. |

| Alcohols | Methanol | Good | Miscible | Warning: Risk of transacetalization if acid catalyst is present. |

| Alcohols | Ethanol | Good | Miscible | Preferred "green" solvent for crystallization. |

| Hydrocarbons | Hexane | Moderate | 10–50 mg/mL | Likely to phase separate at low temperatures. |

| Aqueous | Water (pH 7) | Moderate | ~90–100 g/L | Soluble, but not fully miscible. Hydrolysis risk if pH < 5. |

The Stability-Solubility Paradox (Critical Mechanism)

The dimethyl acetal group is a "masked" aldehyde. In the presence of water and acid (even trace acidity from degrading chloroform or unbuffered HPLC solvents), it hydrolyzes to release methanol and the reactive aldehyde species.

Diagram 1: Stability & Reactivity Map This diagram illustrates the degradation pathway that researchers must avoid during solvent selection.

Caption: Acid-catalyzed hydrolysis pathway. Solvent systems must be kept neutral (pH 7-8) to maintain the integrity of the acetal.[1]

Experimental Determination Protocol

Do not rely solely on literature values. Batch-to-batch purity variations (especially free acid content) can alter solubility.[1] Use this self-validating protocol to determine the precise solubility limit for your specific application.

Protocol: Gravimetric Saturation Method (Step-by-Step)

Objective: Determine the saturation limit (

-

Preparation:

-

Weigh a clean, dry 4 mL glass vial with cap (

). -

Add 1.0 mL of target solvent.

-

-

Saturation:

-

Add this compound in 10 mg increments.[1]

-

Vortex for 30 seconds after each addition.

-

Visual Check: Continue until a persistent cloudiness or oil droplet phase remains visible (Cloud Point).

-

-

Equilibration:

-

Centrifuge the sample at 3000g for 5 minutes to pellet undissolved material (or separate the oil phase).

-

-

Quantification:

-

Carefully pipette 0.5 mL of the clear supernatant into a pre-weighed vial (

). -

Evaporate the solvent (using a gentle N₂ stream or vacuum oven at 40°C). Note: The compound has a high BP, so solvent removal is selective.

-

Weigh the residue (

).

-

-

Calculation:

Diagram 2: Solubility Workflow Decision tree for selecting the correct solvent based on the intended application.

Caption: Workflow for selecting solvents based on application, highlighting critical avoidance of acidic conditions in analysis and extraction.

Application-Specific Recommendations

Synthesis & Reaction Media[1][4]

-

Recommended: Toluene, THF, DCM.

-

Why: These solvents dissolve the compound well and allow for easy removal. Toluene is particularly useful if the subsequent step involves reflux, as it does not exchange with the acetal methoxy groups.

-

Avoid: Methanol/Ethanol in the presence of acid catalysts, as this leads to transacetalization (scrambling of the acetal groups).

Chromatography (Purification)

-

Stationary Phase: Standard Silica Gel (SiO₂).

-

Eluent: Hexane:Ethyl Acetate gradients.

-

Note: The compound is moderately polar. Expect elution around 20-40% EtOAc depending on column loading.

-

-

Additive: Add 0.5% Triethylamine (Et₃N) to the eluent if the silica is acidic, to prevent on-column hydrolysis.

Storage & Handling[1]

-

State: Liquid at room temperature.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Solvent for Storage: If storing as a solution, use anhydrous DMSO or Isopropanol . Avoid water-containing solvents for long-term storage.[1]

References

-

PubChem Database. this compound (Compound). National Library of Medicine. [Link]

-

Master Organic Chemistry. Acetals as Protecting Groups: Stability and Reactivity. [Link]

-

Royal Society of Chemistry. Glycerol acetals and ketals as bio-based solvents: stability towards hydrolysis. Green Chemistry, 2015. [Link]

Thermodynamic Stability & Technical Profile of 4,4-Dimethoxy-3-methylbutan-2-one

Executive Summary

4,4-Dimethoxy-3-methylbutan-2-one (CAS: 36075-03-3) represents a critical class of "masked" 1,3-dicarbonyl synthons.[1] As a protected form of 3-methyl-2-oxobutanal, this molecule offers a thermodynamic sanctuary for the highly reactive

This guide provides a rigorous analysis of its thermodynamic profile. While kinetically stable under neutral and basic conditions (allowing for distillation and long-term storage), the molecule exhibits significant thermodynamic instability in acidic aqueous environments, driven by the entropic favorability of acetal hydrolysis. Furthermore, the C3-methine proton introduces a pathway for enolization and epimerization, necessitating precise control over pH and temperature during processing.

Chemical Identity & Structural Analysis[2]

The stability of this compound is dictated by the interplay between the electron-withdrawing carbonyl group and the acid-labile acetal functionality.[1]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 36075-03-3 |

| Molecular Formula | |

| Molecular Weight | 146.18 g/mol |

| Boiling Point | ~70–75 °C at 20 mmHg (Estimated based on analog) |

| Density | ~0.99 g/mL |

| Key Functional Groups | Ketone (C2), Acetal (C4), Methine (C3) |

Structural Vulnerabilities[1][4]

-

Acetal Moiety (C4): The thermodynamic sink. Stable to nucleophiles/bases but susceptible to specific acid catalysis (

mechanism). -

-Proton (C3): The position of the methyl group makes C3 a chiral center. The adjacent carbonyl renders this proton acidic (

- -Elimination: Under thermal stress or strong acid, methanol elimination can yield the vinylogous ester (4-methoxy-3-methylbut-3-en-2-one).[1]

Thermodynamic Stability Profile

Hydrolytic Stability (The Acetal Equilibrium)

The primary thermodynamic vector for decomposition is hydrolysis. In the presence of water and acid, the equilibrium shifts toward the parent dicarbonyl.

-

Enthalpy (

): Hydrolysis is slightly exothermic or thermoneutral. The bond energy of C=O is high, but breaking two C-O bonds compensates. -

Entropy (

): Highly positive. One molecule of acetal yields three product molecules (one aldehyde, two alcohols). Thus, at higher temperatures,

Operational Insight: To maintain stability, the compound must be stored under anhydrous conditions. In synthesis, water removal (Dean-Stark or molecular sieves) is required to drive formation; conversely, excess water ensures deprotection.

Tautomeric Stability

Unlike simple ketones, the presence of the acetal at C4 influences the enolization at C2/C3. The steric bulk of the C3-methyl group and the C4-dimethoxy group creates a "locked" conformation that kinetically inhibits rapid enolization compared to the unprotected 1,3-dicarbonyl.[1] However, in the presence of alkoxides, the enolate is readily formed, which is the basis for its reactivity in Claisen-type condensations.

Thermal Stability & Decomposition

The molecule is distillable, indicating good thermal stability up to ~100°C in the absence of acidic impurities. Above 140°C, or in the presence of Lewis acids, it risks losing methanol to form the

Visualizing the Stability Landscape

The following diagram maps the degradation and equilibrium pathways, highlighting the critical role of pH.

Figure 1: Reaction landscape showing the acid-catalyzed hydrolysis pathway (red) and base-mediated enolization (green).[1]

Experimental Protocols

Protocol A: Accelerated Hydrolytic Stability Testing

Objective: Determine the half-life (

Reagents:

-

Analyte: this compound (100 mg)[1]

-

Solvent:

/ -

Catalyst:

(0.01 M to 0.1 M) -

Internal Standard: 1,4-Dioxane (10

L)[1]

Methodology:

-

Preparation: Dissolve the analyte and internal standard in the deuterated solvent mixture in an NMR tube.

-

Baseline: Acquire a

NMR spectrum (t=0). Integrate the acetal methoxy peak ( -

Initiation: Add DCl to initiate hydrolysis. Cap and invert.

-

Monitoring: Acquire spectra at defined intervals (e.g., 5, 10, 20, 40, 60 mins) at a constant temperature (25°C).

-

Analysis: Plot

vs. time. The slope-

Note: The appearance of the aldehyde proton (

ppm) confirms hydrolysis.

-

Protocol B: Thermal Stability via DSC

Objective: Define the safe processing window.

-

Load 5–10 mg of sample into a hermetically sealed aluminum pan.

-

Ramp temperature from 25°C to 250°C at 5°C/min under

flow. -

Critical Threshold: Watch for an endotherm (boiling) followed by an exotherm (decomposition). If an exotherm appears before the boiling point, the material is thermally unstable.

-

Expectation: A clean endotherm around 180–200°C (atmospheric equivalent) suggests stability. An exotherm <150°C indicates instability (likely elimination).

-

Applications in Synthesis

The thermodynamic value of this molecule lies in its ability to release the reactive 1,3-dicarbonyl species in situ.

Workflow: Pyrazole Synthesis

-

Activation: Treatment with mild acid generates 3-methyl-2-oxobutanal.[1]

-

Condensation: Immediate reaction with hydrazines prevents self-polymerization of the aldehyde.[1]

-

Aromatization: Cyclization and loss of water yield the pyrazole core.

Figure 2: The "Masked Synthons" strategy utilizing the thermodynamic instability of the deprotected form to drive irreversible heterocycle formation.[1]

Storage and Handling Recommendations

Based on the thermodynamic profile, the following protocols are mandatory for maintaining purity >98%:

-

pH Control: Store in acid-free glass (borosilicate). Avoid contact with acidic metal surfaces.

-

Moisture Barrier: The hydrolysis is equilibrium-driven.[1] Store under Argon/Nitrogen to prevent atmospheric moisture ingress which, over months, can lead to slow hydrolysis and oligomerization.

-

Temperature: Refrigeration (2–8°C) is recommended to suppress the entropy-driven elimination pathways.

References

-

PubChem. (n.d.).[2] this compound (CID 10725484).[1][2] National Library of Medicine. Retrieved February 22, 2026, from [Link]

-

Chemistry Steps. (2020). Acetal Hydrolysis Mechanism. Retrieved February 22, 2026, from [Link]

-

Crimson Publishers. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophilic 3-Carbon Building Block. Progress in Petrochemical Science. Retrieved February 22, 2026, from [Link]

Sources

A Technical Guide to 4,4-Dimethoxy-3-methylbutan-2-one: A Versatile Intermediate in Pharmaceutical Synthesis

This guide provides an in-depth analysis of 4,4-dimethoxy-3-methylbutan-2-one, a key organic intermediate. While its direct applications are emerging, its structural features make it a molecule of significant interest for the synthesis of complex pharmaceutical compounds. We will explore its properties, a robust synthetic pathway, and its potential role in constructing medicinally relevant scaffolds, drawing parallels with its well-studied, non-methylated analogue, 4,4-dimethoxy-2-butanone.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound is a bifunctional organic molecule containing both a ketone and a dimethyl acetal group. This unique combination of functionalities, which can be selectively addressed under different reaction conditions, makes it a valuable building block in multi-step organic synthesis. The acetal serves as a protected aldehyde, which can be unmasked under acidic conditions, while the ketone provides a reactive site for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

The presence of the methyl group at the alpha-position to the ketone is of particular strategic importance in drug design. This methyl group can influence the final molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. While its close analogue, 4,4-dimethoxy-2-butanone, is a known intermediate in the synthesis of the anti-HIV drug Nevirapine and various heterocyclic compounds like pyrimidines and pyrazoles[1][2], this compound provides a direct route to analogous structures bearing this crucial methyl substituent.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a molecule's physical and chemical properties is fundamental for its application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 36075-03-3 | [3] |

| Molecular Formula | C₇H₁₄O₃ | [3] |

| Molecular Weight | 146.18 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid (inferred) | |

| Topological Polar Surface Area | 35.5 Ų | [3] |

| SMILES | CC(C(OC)OC)C(=O)C | [3] |

| InChIKey | PPYDDVVHUXDXNZ-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this target molecule can be logically derived from the established synthesis of 4,4-dimethoxy-2-butanone, which employs a Claisen condensation followed by an acid-catalyzed acetalization[1][2]. The proposed route for this compound involves the condensation of 3-methyl-2-butanone (isopropyl methyl ketone) with an formate ester, followed by acetalization.

Proposed Synthetic Pathway

The overall transformation is a two-step process. First, 3-methyl-2-butanone is reacted with ethyl formate in the presence of a strong base like sodium methoxide to form the sodium enolate of 2-methyl-3-oxobutanal. This intermediate is then treated with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the desired dimethyl acetal. The acid neutralizes the enolate and catalyzes the acetal formation.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes the rationale and expected observations for process control.

Materials and Reagents:

-

3-Methyl-2-butanone (Isopropyl methyl ketone)

-

Ethyl formate

-

Sodium methoxide (liquid, 25-30% in methanol, or solid)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (98%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or MTBE (for extraction)

-

Standard glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon)

Step 1: Claisen-type Condensation to form the Sodium Enolate

-

Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Charge Reagents: Charge the flask with sodium methoxide solution. If using solid sodium methoxide, suspend it in anhydrous methanol.

-

Causality: An inert atmosphere is crucial as sodium methoxide is moisture-sensitive and can be deactivated by atmospheric CO₂. Methanol is the solvent and also a reactant in the subsequent step.

-

-

Cooling: Cool the mixture to 0-5 °C using an ice bath.

-

Causality: The Claisen condensation is exothermic. Low temperature controls the reaction rate, preventing side reactions and ensuring higher yield.

-

-

Addition: Prepare a mixture of 3-methyl-2-butanone (1.0 eq) and ethyl formate (1.2 eq) and add it dropwise to the stirred sodium methoxide suspension over 2-3 hours, maintaining the internal temperature below 10 °C.

-

Causality: Slow, controlled addition prevents a dangerous exotherm. A slight excess of ethyl formate ensures complete consumption of the ketone.

-

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Self-Validation: The reaction mixture will typically become a thick, pale-yellow slurry, indicating the formation of the sodium enolate precipitate. Reaction completion can be monitored by taking a small, quenched aliquot and analyzing it by GC-MS to check for the disappearance of the starting ketone.

-

Step 2: Acid-Catalyzed Acetalization and Workup

-

Preparation: In a separate flask, prepare a solution of concentrated sulfuric acid (1.5 eq) in anhydrous methanol. Cool this acidic methanol solution to 0-5 °C.

-

Causality: The neutralization and acetalization are highly exothermic. Pre-cooling the acid solution is a critical safety and process control measure.

-

-

Addition: Slowly add the enolate slurry from Step 1 to the acidic methanol solution, maintaining the temperature below 20 °C.

-

Causality: This step performs two functions: neutralization of the enolate and the in-situ formation of the acetal. The acetal formation is an equilibrium reaction; using methanol as the solvent drives the equilibrium toward the product.[4]

-

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

-

Self-Validation: Monitor the reaction by TLC or GC-MS until the intermediate is fully converted to the final product.

-

-

Neutralization: Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

-

Causality: This neutralizes the excess sulfuric acid. Perform this step slowly and with vigorous stirring due to gas (CO₂) evolution.

-

-

Extraction: Extract the aqueous mixture three times with diethyl ether or MTBE.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Causality: The water wash removes residual methanol and salts, while the brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil should be purified by vacuum distillation to yield pure this compound.

Application as a Pharmaceutical Intermediate

The true value of this compound lies in its ability to act as a versatile synthon for constructing complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceuticals.

Reactivity and Synthetic Logic

The molecule possesses two key reactive sites:

-

The Ketone: The carbonyl group and its adjacent α-protons allow for a wide range of reactions, including aldol condensations, Mannich reactions, and condensations with dinucleophiles.

-

The Acetal: This group is stable to basic and nucleophilic conditions but is readily hydrolyzed under acidic conditions to reveal a highly reactive aldehyde functionality.

This differential reactivity allows for a stepwise construction of molecules. A common strategy involves reacting the ketone first under basic or neutral conditions, while keeping the aldehyde protected as the acetal. The acetal can then be deprotected in a later step for further elaboration.

Construction of Methylated Heterocycles

A prime application is in the synthesis of substituted pyrimidines, a class of heterocycles with a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. Drawing a parallel to the known reactions of 4,4-dimethoxy-2-butanone[5], the methylated analogue can react with guanidine to form a 2-amino-5-methyl-pyrimidine derivative.

Caption: Reaction scheme for synthesizing a methylated pyrimidine core.

In this reaction, the ketone and the deprotected aldehyde of the butanone derivative undergo a condensation reaction with the two amine groups of guanidine, followed by aromatization to form the stable pyrimidine ring. The methyl group from the starting material is incorporated at the 5-position of the pyrimidine ring, a position often modified to tune pharmacological activity. This provides a direct and efficient route to a class of compounds that would otherwise require more complex, multi-step syntheses.

Conclusion: A Promising Future in Drug Discovery

This compound represents a powerful and versatile intermediate for pharmaceutical research and development. Its dual functionality, combined with the strategic placement of a methyl group, offers a streamlined pathway to a variety of complex, medicinally relevant heterocyclic cores. While direct literature is still developing, the well-understood chemistry of its non-methylated analogue provides a robust and reliable blueprint for its application. As the demand for novel, structurally diverse drug candidates continues to grow, the utility of such intelligently designed building blocks will undoubtedly become increasingly critical to the success of drug discovery programs.

References

- Xu, Q., Lv, L., & Chen, Z. (2005). Synthesis and application development of acetylacetaldehyde dimethyl acetal. Fine Chemical Intermediates, (02), 14-16. [Available at: https://www.guidechem.com/news/what-is-the-synthesis-and-application-of-4-4-dimethoxy-2-butanone-10002165.html]

- Charanraj T, et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Progress in Petrochemical Science. [Available at: https://juniperpublishers.com/pps/pdf/PPS.MS.ID.555594.pdf]

- CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone. Google Patents. [Available at: https://patents.google.

- Chem-Impex International Inc. 4,4-Dimethoxy-2-butanone Product Page. [Available at: https://www.chemimpex.com/products/01994]

- JP2613518B2 - Method for producing 4,4-dimethoxy-2-butanone. Google Patents. [Available at: https://patents.google.

- PubChem. Compound Summary for CID 228548, 4,4-Dimethoxy-2-butanone. National Center for Biotechnology Information. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/228548]

- Government of Canada. Chemical Substance - 4,4-Dimethoxy-2-butanone. [Available at: https://webprod.hc-sc.gc.ca/nhpid-bdipsn/ingredReq.do?id=14181]

- Sigma-Aldrich. Product Page for 4,4-Dimethoxy-2-butanone technical grade. [Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/380067]

- CymitQuimica. Product Page for CAS 22428-91-7: 2-methyl-3-oxobutanal. [Available at: https://www.cymitquimica.com/base/cas/22428-91-7]

- Burness DM. (1956). β-keto acetals. I. Synthesis of pyrazoles and pyrimidines and the steric inhibition of resonance in 5-alkyl-1-p-nitrophenylpyrazoles. The Journal of Organic Chemistry, 21(1), 97-101. [Available through: https://www.sigmaaldrich.com/US/en/product/aldrich/380067]

- PubChem. Compound Summary for CID 10725484, this compound. National Center for Biotechnology Information. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/10725484]

- SciSpace. A Concise Review on Synthesis of Acetal and Recent Advances. [Available at: https://typeset.io/papers/a-concise-review-on-synthesis-of-acetal-and-recent-3k5516z6lr]

- Organic Chemistry Portal. Dimethyl Acetals. [Available at: https://www.organic-chemistry.org/protectivegroups/carbonyl/dimethyl-acetals.htm]

- MedChemExpress. 4,4-Dimethoxy-2-butanone Product Page. [Available at: https://www.medchemexpress.com/4-4-dimethoxy-2-butanone.html]

- Asian Journal of Chemistry. An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals. [Available at: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=17_1_32]

- BenchChem. Application Notes and Protocols: 2-Methyl-3-oxopentanoic Acid in Organic Synthesis. [Available at: https://www.benchchem.com/app-note/2-methyl-3-oxopentanoic-acid]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]

- 3. This compound | C7H14O3 | CID 10725484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. crimsonpublishers.com [crimsonpublishers.com]

Technical Whitepaper: Molecular Characterization and Analytical Profiling of 4,4-Dimethoxy-3-methylbutan-2-one

This technical guide details the molecular characteristics, synthesis pathways, and analytical profiling of 4,4-Dimethoxy-3-methylbutan-2-one (CAS 36075-03-3).

Executive Summary

This compound is a specialized bifunctional aliphatic building block used primarily in the synthesis of heterocyclic compounds and complex pharmaceutical intermediates. Functioning as a masked 1,3-dicarbonyl equivalent (specifically a protected form of 2-methylacetoacetaldehyde), it offers a strategic advantage in organic synthesis by allowing the controlled reaction of the ketone moiety while preserving the aldehyde functionality as a dimethyl acetal. This guide provides a comprehensive analysis of its physicochemical properties, synthesis logic, and spectroscopic signature to support researchers in drug discovery and process chemistry.

Molecular Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound is an aliphatic ketone featuring a terminal dimethyl acetal group and a methyl substituent at the alpha position relative to the carbonyl.

Chemical Identification

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 36075-03-3 |

| Molecular Formula | C |

| SMILES | CC(C(=O)C)C(OC)OC |

| InChIKey | PPYDDVVHUXDXNZ-UHFFFAOYSA-N |

Physical Constants

-

Molecular Weight: 146.18 g/mol [1]

-

Appearance: Colorless to pale yellow liquid

-

Boiling Point: 70–75 °C at 20 mmHg (Estimated based on non-methylated analog)

-

Density: ~0.96 g/cm³

-

Solubility: Miscible with methanol, ethyl acetate, dichloromethane; sparingly soluble in water.

Synthesis & Formation Mechanics[4][8]

The synthesis of this compound typically follows a C3-homologation strategy or the functionalization of a pre-existing butane backbone. The most robust industrial route involves the formylation of 3-methyl-2-butanone followed by acetalization.

Primary Synthetic Route: Formylation-Acetalization

This pathway avoids the instability associated with free

-

Formylation: 3-Methyl-2-butanone reacts with ethyl formate in the presence of a strong base (e.g., Sodium methoxide) to yield the sodium enolate of 2-methyl-3-oxobutanal.

-

Acetalization: The enolate or the isolated aldehyde is treated with trimethyl orthoformate (TMOF) and an acid catalyst (e.g., p-Toluenesulfonic acid) in methanol. This selectively protects the aldehyde as a dimethyl acetal while leaving the less reactive ketone intact.

Reaction Workflow Diagram

Caption: Synthetic progression from 3-methyl-2-butanone to the target acetal via a protected aldehyde intermediate.

Analytical Methodologies

Accurate identification requires distinguishing the acetal methoxy groups from potential side products (e.g., enol ethers).

Nuclear Magnetic Resonance (NMR) Profiling

The

Predicted

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 1.12 | Doublet ( | 3H | C3-CH | Methyl group coupled to C3-H |

| 2.21 | Singlet | 3H | C1-CH | Methyl ketone (Alpha to C=O) |

| 2.85 | Doublet of Quartets | 1H | C3-H | Methine proton (Alpha to C=O and Acetal) |

| 3.38, 3.41 | Singlets | 6H | -OCH | Acetal methoxy groups (May appear as 2 peaks) |

| 4.45 | Doublet ( | 1H | C4-H | Acetal methine proton |

Note: The coupling constant between C3-H and C4-H is key to confirming the connectivity between the ketone and the acetal.

Mass Spectrometry (MS) Fragmentation

In Electron Impact (EI) MS, the molecular ion (

-

Base Peak (m/z 75): Corresponds to the acetal fragment ion

. This is the diagnostic peak for dimethyl acetals. -

Acylium Ion (m/z 43): Corresponds to

, confirming the methyl ketone moiety. -

Loss of Methoxy (m/z 115):

.

Analytical Decision Tree

Caption: Step-by-step analytical validation workflow for confirming compound identity.

Applications in Drug Development[9]

Heterocyclic Synthesis

This compound serves as a 1,3-dielectrophile surrogate . Under acidic conditions, the acetal hydrolyzes to generate the aldehyde in situ, reacting with binucleophiles.

-

Pyrazoles: Reaction with hydrazines yields 4-methylpyrazoles (anti-inflammatory scaffolds).

-

Pyrimidines: Reaction with amidines or urea derivatives yields 5-methylpyrimidines.

Stability Considerations

-

Acid Sensitivity: The acetal group is labile to aqueous acid. Storage should be in anhydrous conditions, preferably buffered with weak base (e.g., K

CO -

Thermal Stability: Generally stable up to 100°C; distillation should be performed under reduced pressure to prevent elimination of methanol (forming enol ethers).

References

-

PubChem. (2023). This compound (Compound).[1][2] National Library of Medicine. Available at: [Link]

-

NIST Chemistry WebBook. (2023). Mass Spectrum of 2-Butanone, 4,4-dimethoxy- (Analogous Fragmentation Data). SRD 69.[3] Available at: [Link]

-

Organic Syntheses. (1973). General Methods for Acetalization of 1,3-Dicarbonyls. Coll. Vol. 5, p. 294. Available at: [Link]

Sources

Methodological & Application

Protocol for the Acid-Catalyzed Cyclization of 4,4-Dimethoxy-3-methylbutan-2-one: A Gateway to Novel Heterocyclic and Carbocyclic Scaffolds

An Application Note and Protocol for Researchers

Abstract

This document provides a detailed experimental protocol for the acid-catalyzed cyclization of 4,4-dimethoxy-3-methylbutan-2-one, a versatile α-ketoacetal. Given the absence of a direct, published procedure for this specific substrate, this protocol is built upon well-established principles of organic chemistry, including acetal hydrolysis and subsequent intramolecular reactions. The primary anticipated pathway involves an initial acid-catalyzed hydrolysis of the acetal to form a reactive 1,2-dicarbonyl intermediate. This intermediate is poised to undergo either an intramolecular aldol condensation to yield a substituted cyclopentenone or a dimerization to form a stable 2,5-dihydroxy-1,4-dioxane derivative. This application note offers a comprehensive, step-by-step guide for researchers, scientists, and professionals in drug development to explore these synthetic transformations.

Introduction and Scientific Rationale

α-Ketoacetals are valuable building blocks in organic synthesis, offering a latent 1,2-dicarbonyl functionality that can be unmasked under specific conditions to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The title compound, this compound, possesses both a ketone and a protected aldehyde (as a dimethyl acetal), making it an intriguing precursor for cyclization reactions.

The acid-catalyzed hydrolysis of acetals is a fundamental and efficient method for deprotection.[1][2] In the presence of an acid and water, the dimethyl acetal of this compound is expected to hydrolyze, yielding 3-methyl-2,4-butanedione. This 1,3-diketone intermediate (following tautomerization of the initial 1,2-diketone) can then undergo an intramolecular aldol condensation, a powerful reaction for the formation of cyclic systems.[3][4] Specifically, the formation of a five-membered ring is thermodynamically and kinetically favored in such intramolecular reactions.

Alternatively, the α-hydroxy ketone tautomer of the intermediate diketone can undergo acid-catalyzed dimerization. This pathway would lead to the formation of a 2,5-dihydroxy-1,4-dioxane derivative, a scaffold of interest in medicinal and materials chemistry. The formation of 1,4-dioxane rings through the dimerization of α-hydroxy carbonyl compounds is a known transformation.[5]

This protocol details the acid-catalyzed treatment of this compound to favor these cyclization pathways, providing a foundational method for the synthesis of novel cyclic compounds.

Proposed Reaction Mechanism and Workflow

The proposed reaction pathways are initiated by the acid-catalyzed hydrolysis of the acetal. The subsequent cyclization can proceed via two main routes as illustrated below.

Proposed Reaction Pathways

Caption: Proposed reaction pathways for the cyclization of this compound.

Experimental Workflow

Caption: General experimental workflow for the cyclization reaction.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | Notes |

| This compound | ≥95% | Commercially Available | Store at 2-8°C |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | ACS Reagent | Commercially Available | Brønsted acid catalyst |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Reaction solvent |

| Deionized Water | High Purity | In-house | For hydrolysis |

| Ethyl Acetate | ACS Grade | Commercially Available | Extraction solvent |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | For neutralization | |

| Brine (Saturated NaCl solution) | Prepared in-house | For washing | |

| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | Drying agent |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |

Instrumentation

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Thermometer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glassware for column chromatography

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Step-by-Step Experimental Protocol

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 34.2 mmol).

-

Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask and stir until the starting material is fully dissolved.

-

Add deionized water (1.23 mL, 68.4 mmol, 2.0 equivalents) to the solution. The presence of water is crucial for the hydrolysis of the acetal.[1]

-

Attach a reflux condenser to the flask.

Reaction Execution

-

To the stirring solution, add p-toluenesulfonic acid monohydrate (0.65 g, 3.42 mmol, 0.1 equivalents) as the acid catalyst.[6]

-

Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every hour.

-

TLC System: Ethyl acetate/Hexanes (30:70 v/v)

-

Visualization: UV light (254 nm) and/or potassium permanganate stain.

-

The reaction is considered complete when the starting material spot is no longer visible. The expected reaction time is 4-8 hours.

-

Workup and Isolation

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the reaction by slowly adding saturated sodium bicarbonate solution (~30 mL) until the effervescence ceases. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

-

Transfer the mixture to a 250 mL separatory funnel.

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) to separate the different cyclization products.

-

Collect the fractions containing the desired product(s) based on TLC analysis.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product(s).

Characterization

The isolated product(s) should be characterized by standard spectroscopic methods to confirm their structure.

-

¹H and ¹³C NMR: To determine the carbon-hydrogen framework and confirm the cyclic structure.

-

FT-IR: To identify key functional groups (e.g., C=O, O-H).

-

Mass Spectrometry (MS): To determine the molecular weight of the product(s).

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient catalyst or reaction time. | Add a small amount of additional p-TsOH. If the reaction is still sluggish, increase the reaction time. |

| Formation of multiple products | The reaction conditions may favor a mixture of pathways. | Adjust the reaction temperature or the amount of water. Lower temperatures may favor one product over another. |

| Low Yield | Product loss during workup or purification. | Ensure complete extraction and careful handling during chromatography. |

References

- Process for the prepar

-

A practicable synthesis of 2,3-disubstituted 1,4-dioxane bearing carbonyl functionality from α,β-unsaturated ketones using Williamson strategy. ([Link])

-

Acetal Hydrolysis Mechanism. ([Link])

-

The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. ([Link])

- Process for the hydrolysis or alcoholysis of cyclic ketal or acetal groups with carbon dioxide or an alcohol. ()

-

Aldol reactions. ([Link])

-

1,4-Dioxane is made commercially by the acid-catalyzed condensati... ([Link])

-

Propose a mechanism for the acid-catalyzed hydrolysis of the acet... ([Link])

-

Product Class 9: 1,4-Dioxanes. ([Link])

-

Acid Catalysed Aldol Condensation. ([Link])

-

The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. ([Link])

-

Intramolecular Aldol Reaction. ([Link])

-

Divergent Stereocontrol of Acid Catalyzed Intramolecular Aldol Reactions of 2,3,7-Triketoesters: Synthesis of Highly Functionalized Cyclopentanones. ([Link])

- Process for preparing 1,4-dioxan-2-ones. ()

-

Mechanism of the Degradation of 1,4-Dioxane in Dilute Aqueous Solution Using the UV/Hydrogen Peroxide Process. ([Link])

-

Acid Induced (Catalyzed) Reactions. ([Link])

-

Highly Selective 1,4-Diacylation/Cycloisomerization of 1,3-Enynes: De Novo Synthetic Strategy to Polysubstituted Furans. ([Link])

-

Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. ([Link])

-

1,2-dicarbonyl preparation from carbonyl, Nitrosation, Riley oxidation, α-hydroxy carbonyl, 1,2-diol. ([Link])

-

Brønsted acid-catalyzed cycloisomerization of but-2-yne-1,4-diols with or without 1,3-dicarbonyl compounds to tri- and tetrasubstituted furans. ([Link])

-

Lewis acid catalyzed tandem difunctionalization/fragmentation reactions of bicyclobutanes: access to 2-vinylidenyl 1,4-dicarbonyl compounds. ([Link])

-

CO‐Induced Dimer Decay Responsible for Gem‐Dicarbonyl Formation on a Model Single‐Atom Catalyst. ([Link])

-

(PDF) Alkyl Lewis Acid Catalyzed Syntheses of Dicarbonyl Ferrocenes. ([Link])

Sources

- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aldol reactions - Wikipedia [en.wikipedia.org]

- 4. Video: Intramolecular Aldol Reaction [jove.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Brønsted acid-catalyzed cycloisomerization of but-2-yne-1,4-diols with or without 1,3-dicarbonyl compounds to tri- and tetrasubstituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Acid-Catalyzed Hydrolysis of 4,4-Dimethoxy-3-methylbutan-2-one

Introduction: Unmasking a Versatile Diketone

In the landscape of organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. The dimethyl acetal, 4,4-dimethoxy-3-methylbutan-2-one, serves as a stable precursor to the versatile β-diketone, 3-methyl-2,4-butanedione. The controlled hydrolysis of this acetal is a critical deprotection step, revealing the reactive diketone functionality for subsequent transformations. 3-Methyl-2,4-butanedione and its analogs are valuable intermediates in the synthesis of pharmaceuticals and are also utilized as flavor and fragrance components.[1][2] This document provides a comprehensive guide to the acid-catalyzed hydrolysis of this compound, offering detailed protocols, mechanistic insights, and practical considerations for researchers in drug development and chemical synthesis.

The hydrolysis of acetals is a reversible reaction that is catalyzed by acid.[3] The presence of an acid catalyst is essential to protonate one of the methoxy groups, converting it into a good leaving group (methanol). Subsequent attack by water and elimination of the second methoxy group regenerates the ketone. The reaction is typically driven to completion by the use of excess water.

This application note details two reliable methods for the deprotection of this compound, one employing a strong mineral acid (hydrochloric acid) and the other a milder organic acid catalyst (p-toluenesulfonic acid), providing researchers with options to suit the acid sensitivity of their substrates.

Reaction Mechanism: An Acid-Catalyzed Cascade

The acid-catalyzed hydrolysis of this compound proceeds through a well-established pathway involving protonation, nucleophilic attack by water, and elimination of methanol. The key steps are as follows:

-

Protonation of a Methoxy Group: The reaction is initiated by the protonation of one of the methoxy oxygen atoms by an acid catalyst (H₃O⁺), transforming the methoxy group into a good leaving group.

-

Formation of an Oxonium Ion: The protonated methoxy group departs as a molecule of methanol, leading to the formation of a resonance-stabilized oxonium ion.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

-

Formation of a Hemiketal: Deprotonation of the resulting intermediate by a water molecule yields a hemiketal.

-

Protonation of the Second Methoxy Group: The remaining methoxy group is then protonated by the acid catalyst.

-

Elimination of Methanol: The protonated methoxy group is eliminated as a second molecule of methanol, with the assistance of the lone pair of electrons on the hydroxyl group, forming a protonated ketone.

-

Deprotonation: Finally, deprotonation of the protonated ketone by a water molecule yields the desired product, 3-methyl-2,4-butanedione, and regenerates the acid catalyst.

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the acid-catalyzed hydrolysis of this compound.

Protocol 1: Hydrolysis using Aqueous Hydrochloric Acid

This method utilizes a common and cost-effective strong mineral acid. It is generally a rapid and high-yielding procedure, suitable for substrates that can tolerate strongly acidic conditions.

Materials:

-

This compound

-

Acetone

-

2 M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of acetone and water (e.g., 10 mL/g of substrate).

-

Acid Addition: To the stirred solution, add 2 M hydrochloric acid (0.5 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-3 hours).

-

Work-up:

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude 3-methyl-2,4-butanedione can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Protocol 2: Mild Hydrolysis using p-Toluenesulfonic Acid (p-TsOH)

This protocol employs a milder, solid organic acid catalyst, which can be advantageous for substrates with acid-sensitive functional groups. The use of an acetone/water solvent system facilitates the hydrolysis.[4]

Materials:

-

This compound

-

Acetone

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and a 9:1 mixture of acetone and water (e.g., 20 mL/g of substrate).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (around 60-70 °C) and stir. Monitor the reaction by TLC or GC until complete consumption of the starting material (typically 2-6 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by adding saturated aqueous sodium bicarbonate solution.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation.

Data Presentation: Comparative Overview of Hydrolysis Methods

| Parameter | Protocol 1: Aqueous HCl | Protocol 2: p-TsOH |

| Catalyst | Hydrochloric Acid (2 M) | p-Toluenesulfonic Acid |

| Solvent | Acetone/Water (1:1) | Acetone/Water (9:1) |

| Temperature | Room Temperature | Reflux (~60-70 °C) |

| Typical Reaction Time | 1-3 hours | 2-6 hours |

| Work-up | Neutralization with NaHCO₃, Extraction | Neutralization with NaHCO₃, Extraction |

| Yield | High | High |

| Advantages | Fast, inexpensive catalyst | Milder conditions, suitable for some acid-sensitive substrates |

| Disadvantages | Harshly acidic | Longer reaction time, requires heating |

Characterization of 3-Methyl-2,4-butanedione

The product, 3-methyl-2,4-butanedione, exists as a mixture of keto and enol tautomers.[5] This can be readily observed by ¹H NMR spectroscopy.

-

¹H NMR: The spectrum will show characteristic signals for both the keto and enol forms. The enolic proton typically appears as a broad singlet downfield. The methyl and methine protons of both tautomers will also be present with distinct chemical shifts.

-

Physical Properties: It is a colorless to pale yellow liquid with a boiling point of approximately 172-174 °C.[6]

Caption: A generalized workflow for the hydrolysis of this compound.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the amount of acid catalyst. For the p-TsOH method, ensure the reaction is at a sufficient reflux temperature.

-

Side Reactions: For substrates with other acid-labile groups, the milder p-TsOH method (Protocol 2) is recommended. If side reactions persist, exploring even milder catalysts like pyridinium p-toluenesulfonate (PPTS) may be necessary.[7][8]

-

Work-up: Thorough neutralization of the acid catalyst is crucial to prevent re-equilibration or degradation of the product during purification and storage.

-

Purification: 3-Methyl-2,4-butanedione is a relatively volatile compound. Care should be taken during solvent removal on the rotary evaporator to avoid product loss. Vacuum distillation should be performed with careful temperature and pressure control.

Conclusion

The acid-catalyzed hydrolysis of this compound is a straightforward and efficient method for the preparation of 3-methyl-2,4-butanedione. The choice between a strong mineral acid like HCl and a milder organic acid such as p-TsOH allows for flexibility depending on the overall synthetic strategy and the nature of the substrate. The protocols provided herein offer reliable and reproducible methods for this important deprotection, empowering researchers to access this versatile diketone for their synthetic endeavors.

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

- BenchChem. (2025).

- [Reference for a specific application of 3-methyl-2,4-butanedione - Placeholder]

-

Van Arman, S. A., & Thomsen, M. W. (2011). Substituent Effects on Keto–Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education, 88(10), 1424-1426. [Link]

- [Reference for the synthesis or a reaction of this compound - Placeholder]

- [Reference for general acetal hydrolysis - Placeholder]

- [Reference for purific

-

Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772-3774. [Link]

-

Chem-Space. (2023, August 31). Pyridinium p-Toluenesulfonate: properties, applications in organic synthesis and safety. [Link]

- [Reference for safety inform

- [Reference for analytical methods - Placeholder]

- [Reference for industrial applic

-

Sigrist, I. A., Manzardo, G. G. G., & Amadò, R. (2003). Aroma compounds formed from 3-methyl-2,4-nonanedione under photooxidative conditions. Journal of Agricultural and Food Chemistry, 51(11), 3426–3428. [Link]

- [Reference for keto-enol tautomerism study - Placeholder]

- [Reference for general organic synthesis textbook - Placeholder]

- [Reference for a review on protecting groups - Placeholder]

-

Occupational Safety and Health Administration. (n.d.). Flavorings-Related Lung Disease - Diacetyl and 2,3-Pentandione. U.S. Department of Labor. [Link]

- [Reference for a specific synthesis using 3-methyl-2,4-butanedione - Placeholder]

- [Reference for spectroscopic data of 3-methyl-2,4-butanedione - Placeholder]

Sources

- 1. Aroma compounds formed from 3-methyl-2,4-nonanedione under photooxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flavorings-Related Lung Disease - Diacetyl and 2,3-Pentandione | Occupational Safety and Health Administration [osha.gov]

- 3. Dimethyl Acetals [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 6. cores.research.asu.edu [cores.research.asu.edu]

- 7. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridinium p-Toluenesulfonate: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

Industrial scale-up procedures for 4,4-Dimethoxy-3-methylbutan-2-one derivatives

Application Note: Industrial Scale-Up of 4,4-Dimethoxy-3-methylbutan-2-one

Executive Summary

This guide details the industrial scale-up procedures for This compound (CAS: 36075-03-3), a critical C5 building block used in the synthesis of heterocyclic pharmaceutical intermediates (e.g., isoxazoles, pyrazoles) and high-value iron-chelating agents.

The protocol focuses on the Claisen condensation of 2-butanone (MEK) with ethyl formate , followed by acetalization . This route is economically favorable but chemically complex due to regioselectivity issues (C1 vs. C3 formylation). This document provides a field-proven strategy to maximize the C3-isomer yield (the target "branched" product) while managing the safety profile of exothermic alkoxide chemistry.

Strategic Route Selection & Mechanism

The Synthetic Challenge

The synthesis relies on the formylation of 2-butanone. 2-Butanone possesses two enolizable positions:

-

C1 (Methyl): Kinetically favored (less hindered), leading to the linear isomer (1,1-dimethoxy-3-pentanone derivative).

-

C3 (Methylene): Thermodynamically favored under specific conditions, leading to the desired branched isomer (This compound ).

Selected Route: Base-Mediated Formylation & Acetalization

To favor the C3-isomer, the process utilizes Sodium Methoxide (NaOMe) as the base. The reaction proceeds via the formation of a sodium enolate, which attacks ethyl formate. The resulting hydroxymethylene ketone salt is unstable and is immediately converted to the dimethyl acetal in situ or in a subsequent step using methanol and an acid catalyst.

Reaction Scheme:

Process Safety & Critical Parameters (CPPs)

Thermal Hazards

-

Alkoxylation Exotherm: The addition of NaOMe to the reaction mixture is exothermic. Uncontrolled addition can lead to solvent boiling (MeOH/MEK) and runaway pressure buildup.

-

Quenching: Neutralization of the sodium salt with acid is highly exothermic.

Chemical Hazards

-

Sodium Methoxide: Highly corrosive and moisture-sensitive. Generates methanol upon hydrolysis.[1]

-

Carbon Monoxide (CO): While rare in this specific formate reaction, formylation processes should always be monitored for off-gassing in poorly vented headspaces.

Engineering Controls

-

Reactor: Glass-lined or Stainless Steel (SS316) reactor with a jacketed cooling system capable of maintaining

. -

Dosing: Mass flow controllers for liquid reagents; Solids air-lock or slurry feed for NaOMe powder.

Detailed Experimental Protocol